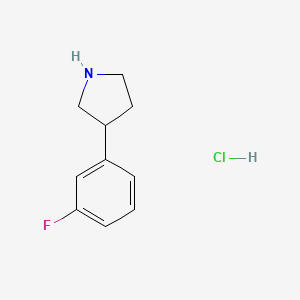

3-(3-Fluorophenyl)pyrrolidine hydrochloride

Description

Chemical Identity and Nomenclature

This compound represents a well-defined chemical entity with established nomenclature and structural characteristics. The compound is officially registered under the Chemical Abstracts Service number 943843-61-6, providing a unique identifier for this specific molecular structure. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as pyrrolidine, 3-(3-fluorophenyl)-, hydrochloride (1:1), which precisely describes the structural arrangement and salt formation.

The molecular formula C₁₀H₁₃ClFN reflects the composition of this organic hydrochloride salt, with a calculated molecular weight of 201.67 daltons. The structural representation through Simplified Molecular Input Line Entry System notation is expressed as FC1=CC(C2CNCC2)=CC=C1.[H]Cl, providing a standardized method for chemical database storage and computational analysis. This notation clearly indicates the fluorine substitution at the meta-position of the phenyl ring and the attachment point to the pyrrolidine ring at the 3-position.

The compound exists in multiple stereoisomeric forms, with both racemic and enantiomerically pure variants documented in chemical databases. The (S)-enantiomer, identified by Chemical Abstracts Service number 1384269-01-5, demonstrates the stereochemical complexity inherent in this molecular framework. The existence of these stereoisomers highlights the three-dimensional nature of the pyrrolidine ring system and the potential for different biological and chemical properties between enantiomeric forms.

Historical Context and Discovery

The development of this compound emerges from the broader historical context of fluorinated heterocycle synthesis and pyrrolidine chemistry advancement. While specific discovery details for this exact compound are not extensively documented in available literature, its development can be understood within the framework of systematic fluorinated pyrrolidine research that gained momentum in the early 21st century.

The synthesis methodologies for related 3-fluoropyrrolidines were significantly advanced by researchers who developed innovative approaches for constructing fluorinated heterocyclic systems. Combettes and colleagues reported groundbreaking work in 2012 on the synthesis of 3-fluoropyrrolidines through 5-exo-trig iodocyclisation from allylic fluorides bearing pending nitrogen nucleophiles. This methodology provided bench-stable precursors that were accessible through electrophilic fluorination of corresponding allylsilanes, establishing a foundation for systematic preparation of fluorinated pyrrolidine derivatives.

The commercial availability of this compound through multiple chemical suppliers indicates its establishment as a research compound of interest by the early 2000s. Various chemical companies, including specialized providers in the United States, India, and Germany, have made this compound available for research purposes. This widespread commercial availability suggests recognition of its potential value in chemical research and development programs.

The compound's emergence coincides with increased interest in fluorinated organic molecules for pharmaceutical applications. The unique electronic properties imparted by fluorine substitution have made fluorinated heterocycles particularly attractive for medicinal chemistry applications, driving demand for diverse fluorinated building blocks including pyrrolidine derivatives.

Significance in Heterocyclic Chemistry

This compound holds significant importance within the broader landscape of heterocyclic chemistry, particularly in the context of nitrogen-containing five-membered ring systems. Pyrrolidine, classified as the first saturated family member of five-membered heterocycles with one nitrogen atom, represents a fundamental structural unit in organic chemistry. The compound is categorized as an aza cycloalkane, specifically aza cyclopentane, which positions it as a cyclic amine with distinctive chemical properties.

The pyrrolidine framework exhibits enhanced basicity compared to acyclic amines, with a pKa value of 11.3 that exceeds diethylamine's pKa of 10.49. This increased basicity results from the constrained ring structure that positions the alkyl substituents away from the nitrogen lone pair, facilitating electrophile approach more readily than in acyclic systems. The non-polar, flexible, and planar nature of the pyrrolidine structure contributes to its versatility as a chemical building block.

The incorporation of a 3-fluorophenyl substituent introduces additional complexity and functionality to the pyrrolidine core. Fluorine substitution significantly influences electronic properties through its high electronegativity and small atomic radius, creating unique dipole moments and altering molecular reactivity patterns. The meta-position substitution provides specific electronic effects that differ from ortho or para substitution patterns, contributing to the compound's distinctive chemical behavior.

Within the context of heterocyclic synthesis, this compound serves as both a synthetic target demonstrating modern fluorination methodologies and a potential building block for more complex molecular architectures. The successful synthesis of related fluorinated pyrrolidines has been achieved through various strategic approaches, including ring-closing metathesis methodologies and stereoselective cyclization reactions.

| Structural Feature | Chemical Significance | Impact on Properties |

|---|---|---|

| Pyrrolidine Ring | Five-membered saturated nitrogen heterocycle | Enhanced basicity (pKa 11.3), conformational flexibility |

| 3-Fluorophenyl Group | Aromatic ring with meta-fluorine substitution | Modified electronic properties, increased lipophilicity |

| Hydrochloride Salt | Protonated nitrogen with chloride counterion | Improved stability, enhanced solubility in polar solvents |

| Stereochemical Centers | Chiral carbon at pyrrolidine position 3 | Potential for enantiomeric forms with different properties |

The compound's significance extends to its role in demonstrating advanced synthetic methodologies for constructing complex fluorinated heterocycles. Research groups have developed sophisticated approaches for preparing polyfunctionalized 3-fluoropyrroles and related structures, highlighting the continued importance of fluorinated heterocycle synthesis in contemporary organic chemistry. These methodological advances have enabled systematic access to diverse fluorinated pyrrolidine derivatives, contributing to the expansion of available chemical space for research applications.

Furthermore, the structural features of this compound position it within the broader family of biologically relevant nitrogen heterocycles. Pyrrolidine-containing compounds appear in numerous natural products and synthetic pharmaceuticals, with the pyrrolidine scaffold representing a privileged structure in medicinal chemistry. The presence of fluorine substitution adds another dimension of potential biological activity, as fluorinated compounds often exhibit enhanced metabolic stability and altered pharmacokinetic properties compared to their non-fluorinated analogs.

Propriétés

IUPAC Name |

3-(3-fluorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-10-3-1-2-8(6-10)9-4-5-12-7-9;/h1-3,6,9,12H,4-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJQGVVTJUSCFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662867 | |

| Record name | 3-(3-Fluorophenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943843-61-6 | |

| Record name | 3-(3-Fluorophenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-fluorophenyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)pyrrolidine hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorophenyl group. One common method involves the reaction of 3-fluorobenzaldehyde with pyrrolidine in the presence of a reducing agent to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Fluorophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Neurological Disorders

The compound is significant in the synthesis of novel pharmaceuticals aimed at treating neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for drug development targeting conditions such as depression and anxiety. Research indicates that 3-(3-Fluorophenyl)pyrrolidine hydrochloride may influence neurotransmitter systems, particularly serotonin and dopamine pathways, suggesting potential therapeutic effects on mood regulation and neurodegenerative diseases .

Drug Formulation

The hydrochloride form of this compound enhances its solubility and stability, facilitating the formulation into effective medications. This property not only improves patient compliance but also enhances therapeutic outcomes .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound serves as a standard reference material. It aids researchers in ensuring accuracy when quantifying related compounds in complex mixtures. This application is crucial for developing reliable analytical methods that are essential in pharmaceutical research .

Biochemical Research

Mechanisms of Action

The compound is utilized in studies investigating biological pathways and mechanisms of action. It provides insights into potential therapeutic targets, especially in pharmacological contexts where understanding drug interactions at the molecular level is vital .

Material Science

Advanced Materials Development

this compound's unique properties make it valuable in formulating advanced materials, such as polymers and coatings. Its incorporation into these materials can enhance performance and durability, making it suitable for various industrial applications .

Table: Key Research Findings on this compound

Mécanisme D'action

The mechanism of action of 3-(3-Fluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparaison Avec Des Composés Similaires

Fluorophenyl-Substituted Pyrrolidines

(R)-2-(4-Fluorophenyl)pyrrolidine Hydrochloride (CAS: 1073556-40-7):

- Key Difference : Fluorine substitution at the 4-position of the phenyl ring instead of the 3-position.

- Impact : Altered electronic distribution may influence binding to targets like serotonin or dopamine receptors due to differences in steric and electronic effects .

- Molecular Weight : Similar to the target compound (~201–215 g/mol) .

- 2-[(3-Fluorophenyl)methyl]pyrrolidine Hydrochloride (CAS: 1172515-73-9): Key Difference: A benzyl group (-CH₂-C₆H₄F) is attached to the pyrrolidine nitrogen instead of direct phenyl substitution. Molecular Weight: 215.69 g/mol .

Trifluoromethyl-Substituted Analogs

3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine Hydrochloride (CAS: 1248089-24-8):

- Key Difference : Incorporation of a trifluoromethyl (-CF₃) group at the 4-position and a methyl group at the 3-position of the pyrrolidine ring.

- Impact : The -CF₃ group enhances metabolic stability and lipophilicity, making it suitable for prolonged in vivo studies .

- Molecular Weight : 265.70 g/mol (C₁₂H₁₄F₃N·HCl) .

- 2-[3-(Trifluoromethoxy)phenyl]pyrrolidine Hydrochloride (CAS: Not specified): Key Difference: A trifluoromethoxy (-OCF₃) group replaces the fluorine atom. Impact: The electron-withdrawing -OCF₃ group may improve binding to G-protein-coupled receptors (GPCRs) by modulating π-π interactions .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | LogP* (Predicted) | Solubility (Polar Solvents) |

|---|---|---|---|---|---|

| 3-(3-Fluorophenyl)pyrrolidine HCl | C₁₀H₁₃ClFN | 201.67 | 3-Fluorophenyl | ~1.8 | High (due to HCl salt) |

| (R)-2-(4-Fluorophenyl)pyrrolidine HCl | C₁₀H₁₂ClFN | 215.67 | 4-Fluorophenyl | ~1.7 | Moderate |

| 3-Methyl-3-[4-(CF₃)phenyl]pyrrolidine HCl | C₁₂H₁₄ClF₃N | 265.70 | 4-CF₃, 3-methyl | ~2.5 | Low |

| 2-(3-Fluorobenzyl)pyrrolidine HCl | C₁₁H₁₄ClFN | 215.69 | 3-Fluorobenzyl | ~2.2 | Moderate |

*LogP values estimated using fragment-based methods (e.g., Crippen’s method).

Activité Biologique

3-(3-Fluorophenyl)pyrrolidine hydrochloride is a chiral compound with significant biological activity, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

- Molecular Formula : C10H13ClFN

- Molecular Weight : 201.67 g/mol

- Form : Hydrochloride salt, enhancing solubility in water

The compound features a pyrrolidine ring substituted with a 3-fluorophenyl group, which imparts unique electronic properties beneficial for various biological interactions. The presence of the fluorine atom is particularly noteworthy as it influences the compound's pharmacokinetics and receptor binding capabilities.

Mechanisms of Biological Activity

Research indicates that this compound interacts with various biological targets, particularly neurotransmitter receptors involved in mood regulation. These interactions may include:

- Serotonin Receptors : Potential modulation of serotonin pathways suggests applications in treating mood disorders.

- Dopamine Receptors : Interactions may influence dopaminergic signaling, relevant for conditions like depression and schizophrenia.

The compound's structure allows for π-π interactions with aromatic residues in proteins and the formation of hydrogen bonds through the pyrrolidine ring, which may modulate enzyme activity or receptor engagement.

Binding Affinity Studies

Preliminary studies have shown that this compound exhibits notable binding affinities to various receptors. Table 1 summarizes some key findings from binding affinity studies:

| Receptor Type | Binding Affinity (Ki) | Reference |

|---|---|---|

| 5-HT1A | Low micromolar | |

| D2 Dopamine | Low micromolar | |

| NMDA | Moderate micromolar |

These interactions highlight its potential therapeutic roles in neuropharmacology.

Case Studies and Research Findings

-

Neuropharmacological Effects :

- In a study involving rodent models, administration of this compound led to significant alterations in behavior consistent with antidepressant activity. The compound was observed to increase serotonin levels in the prefrontal cortex, suggesting a mechanism similar to SSRIs (Selective Serotonin Reuptake Inhibitors).

-

Antimicrobial Activity :

- A broader investigation into pyrrolidine derivatives indicated that compounds similar to this compound demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests potential applications in treating bacterial infections.

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with similar compounds, as shown in Table 2:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| (S)-3-(3-Fluorophenyl)pyrrolidine hydrochloride | C10H13ClFN | Enantiomer with differing biological activity |

| (R)-3-(4-Fluorophenyl)pyrrolidine hydrochloride | C10H13ClFN | Different substitution position affecting properties |

| 3-(4-Fluorophenyl)pyrrolidine | C10H12FN | Lacks hydrochloride form; different solubility |

This comparative analysis underscores the unique pharmacological profiles influenced by structural variations among these compounds.

Q & A

Q. What synthetic routes are commonly employed to prepare 3-(3-Fluorophenyl)pyrrolidine hydrochloride, and how is purity validated?

The synthesis typically involves nucleophilic substitution or reductive amination, followed by hydrochloric acid salt formation. For example, analogous pyrrolidine derivatives are synthesized via substitution reactions using intermediates like 1-(2-chloroethyl)pyrrolidine hydrochloride, followed by purification via recrystallization or column chromatography . Purity is validated using HPLC (≥95% purity) and NMR spectroscopy (e.g., ¹H/¹³C NMR for structural confirmation). Mass spectrometry (MS) further ensures molecular weight accuracy .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

Q. What in vitro models are suitable for initial pharmacological screening of this compound?

Receptor binding assays (e.g., NMDA or σ receptors) are used due to structural similarities to phencyclidine derivatives. Competitive displacement studies with radiolabeled ligands (e.g., [³H]MK-801) can quantify affinity . Functional assays (e.g., calcium flux in neuronal cells) assess agonist/antagonist activity .

Advanced Research Questions

Q. How does the 3-fluorophenyl substitution influence the compound’s structure-activity relationship (SAR) compared to non-fluorinated analogs?

Fluorine’s electronegativity enhances metabolic stability and modulates receptor interactions. For instance, 3-fluoro substitution on the phenyl ring in arylcyclohexylamines increases NMDA receptor affinity compared to non-fluorinated analogs, as shown in discriminative stimulus studies in rats . Computational docking studies (e.g., AutoDock Vina) can further predict binding poses in receptor pockets .

Q. What methodologies are recommended to assess metabolic stability and identify major metabolites?

- In vitro hepatic microsomal assays : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Phase I metabolites (e.g., hydroxylation) and Phase II conjugates (e.g., glucuronidation) are identified .

- Isotopic labeling : Use deuterated analogs (e.g., D3-labeled compounds) to track metabolic pathways .

Q. How should researchers address contradictions in pharmacological data across studies?

- Dose-response reevaluation : Ensure studies use equivalent dosages (e.g., mg/kg in vivo or µM in vitro).

- Model specificity : Discrepancies may arise from species differences (e.g., rat vs. mouse) or cell line variability (e.g., HEK293 vs. primary neurons). Cross-validation using orthogonal assays (e.g., electrophysiology and behavioral tests) is critical .

Q. What safety protocols are essential for handling this compound in neurotoxicology studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.